2-chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)ethanone

Description

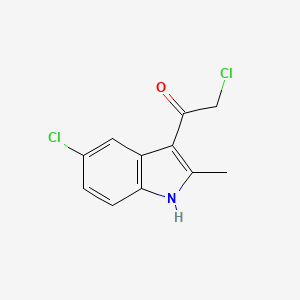

2-Chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)ethanone is a halogenated indole derivative characterized by a substituted indole core. Its molecular structure includes:

- Indole ring system: A bicyclic aromatic framework with a pyrrole ring fused to a benzene ring.

- Substituents: Two chlorine atoms at the 2- and 5-positions of the indole ring. A methyl group at the 2-position. An ethanone (acetyl) group at the 3-position. This compound shares structural similarities with intermediates used in the synthesis of bioactive indole alkaloids, such as (–)-actinophyllic acid, which is noted for its inhibitory activity against carboxylase U (CPU) .

Properties

IUPAC Name |

2-chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO/c1-6-11(10(15)5-12)8-4-7(13)2-3-9(8)14-6/h2-4,14H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSUCHSXFWODJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Cl)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101205634 | |

| Record name | Ethanone, 2-chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101205634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620603-92-1 | |

| Record name | Ethanone, 2-chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620603-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101205634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)ethanone typically involves the chlorination of 5-chloro-2-methyl-1H-indole followed by the introduction of a chloroacetyl group. One common method involves the reaction of 5-chloro-2-methyl-1H-indole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The indole ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted indole derivatives.

Oxidation: Formation of indole oxides.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of approximately 242.10 g/mol. Its structure features a chloroindole moiety, which is known for its biological activity and potential in drug discovery.

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds similar to 2-chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)ethanone exhibit promising anticancer properties. Studies have shown that indole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The chloro substituents may enhance the compound's interaction with biological targets involved in cancer progression .

2. Antimicrobial Properties

Indole derivatives have been studied for their antimicrobial effects. The presence of chlorine atoms in the structure may contribute to increased efficacy against various pathogens. Preliminary studies suggest that this compound could be effective against resistant strains of bacteria and fungi .

3. Neuroprotective Effects

There is emerging evidence that indole compounds can exert neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .

Synthesis Pathways

The synthesis of 2-chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)ethanone typically involves several steps, including:

- Formation of the Indole Core : The synthesis often starts with the formation of the indole structure through cyclization reactions involving appropriate precursors.

- Chlorination : Subsequent chlorination steps introduce the chloro groups at specific positions on the indole ring.

- Ethanone Formation : Finally, an ethanone moiety is added through acylation reactions to yield the final product.

Case Study 1: Anticancer Research

In a study published in Cancer Letters, researchers evaluated a series of indole derivatives, including compounds structurally related to 2-chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)ethanone. The results indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated .

Case Study 2: Antimicrobial Activity

A research article in Journal of Medicinal Chemistry reported on the antimicrobial activity of chloroindole derivatives. The study found that these compounds displayed potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Mechanism of Action

The mechanism of action of 2-chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the indole derivative .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

The compound can be compared to other halogenated indole derivatives:

| Compound | Substituents (Indole Positions) | Key Differences | Impact on Properties |

|---|---|---|---|

| 2-Chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)ethanone | 2-Cl, 5-Cl, 2-CH₃, 3-COCH₃ | Reference compound | Balanced lipophilicity |

| 2-Bromo-1-(5-bromo-2-methyl-1H-indol-3-yl)ethanone | 2-Br, 5-Br, 2-CH₃, 3-COCH₃ | Larger halogens (Br vs. Cl) | Increased molecular weight, higher melting point |

| 2-Chloro-1-(4-chloro-2-ethyl-1H-indol-3-yl)ethanone | 2-Cl, 4-Cl, 2-C₂H₅, 3-COCH₃ | Ethyl vs. methyl, shifted Cl | Enhanced steric hindrance, altered solubility |

Key Observations :

- Substituent position : A 4-chloro substituent (vs. 5-chloro) disrupts the electronic symmetry of the indole ring, affecting π-π stacking interactions .

- Alkyl chain length: Ethyl groups introduce greater steric bulk, which may hinder reactions at the 3-position ethanone group .

Homologous and Isomeric Comparisons

- Homologs: Replacement of the methyl group with ethyl (homologous series) increases hydrophobicity. For example, 2-chloro-1-(5-chloro-2-ethyl-1H-indol-3-yl)ethanone would exhibit a higher logP value, impacting membrane permeability .

- Functional group isomers: Replacing the ethanone with an ester (e.g., 3-acetoxy derivatives) would alter hydrogen-bonding capacity and reactivity .

Structural and Crystallographic Insights

While direct crystallographic data for 2-chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)ethanone is unavailable, comparisons can be drawn from metal complexes with chloro-substituted ligands:

- Chloro-Palladium Complexes : The Pd–Cl bond length in [PdCl(DMAF)(py)] is ~2.30 Å , suggesting that chloro groups in organic systems may adopt similar bond geometries, influencing packing efficiency.

- Uranyl Complexes : In UO₂(PMBP)₂(TBPO), chloro-like substituents contribute to distorted coordination geometries , underscoring the role of halogens in stabilizing molecular conformations.

Biological Activity

2-chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)ethanone is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological properties, including its cytotoxicity against various cancer cell lines, antimicrobial efficacy, and antioxidant capabilities.

- Molecular Formula : C11H10ClN

- Molecular Weight : 207.656 g/mol

- CAS Number : 38693-08-2

- Density : 1.289 g/cm³

- Boiling Point : 383.5 °C

Anticancer Activity

Research has demonstrated that 2-chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)ethanone exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| Colo205 | 12.94 |

| Colo320 | 4.87 |

| MCF-7 | 11.20 |

| SKOV-3 | 7.87 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound shows a marked selectivity towards cancer cells with minimal toxicity observed in normal fibroblast cells, indicating its potential as a targeted anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity against several pathogens. The results indicate that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <10 μg/mL |

| Escherichia coli | <15 μg/mL |

| Candida albicans | <20 μg/mL |

The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of 2-chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)ethanone has also been assessed through various assays. The results suggest that it effectively scavenges free radicals, which may contribute to its overall biological efficacy.

Table 3: Antioxidant Activity Data

| Assay Type | IC50 (μg/mL) |

|---|---|

| DPPH Scavenging | 15.0 |

| ABTS Assay | 12.5 |

These findings indicate that the compound could play a role in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Recent studies have highlighted the structure-activity relationship (SAR) of indole derivatives, showing that modifications in the indole structure significantly affect their biological activities. For instance, compounds with chlorine substitutions at specific positions exhibit enhanced cytotoxicity against resistant cancer cell lines .

A notable case study involved the evaluation of a series of indole derivatives where the presence of a chloro group was linked to improved anticancer activity against multidrug-resistant (MDR) cell lines, emphasizing the importance of chemical modifications in drug design .

Q & A

Q. What are the recommended methods for synthesizing 2-chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)ethanone in laboratory settings?

A common approach involves Friedel-Crafts acylation of 5-chloro-2-methylindole with chloroacetyl chloride under acid catalysis. Post-reaction purification via column chromatography (e.g., silica gel with Pentane/EtOAc solvent systems) is critical to isolate the product, as demonstrated in analogous indole derivative syntheses . Reaction optimization should include monitoring by TLC and spectroscopic validation (¹H NMR, IR) to confirm structural integrity.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Key techniques include:

- ¹H/¹³C NMR : To resolve indole ring protons (e.g., C3 substitution) and ketone/chloroethyl groups.

- FT-IR : Confirmation of carbonyl stretching (~1700 cm⁻¹) and C-Cl bonds (~700 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : For exact mass validation (theoretical molecular weight: 228.07 g/mol) .

- X-ray crystallography : For unambiguous structural determination (if single crystals are obtainable) .

Q. What safety precautions are critical when handling this compound in laboratory environments?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Store in airtight containers under inert atmosphere (e.g., nitrogen) at -20°C to prevent degradation .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data obtained for this compound?

Contradictions may arise from twinning, disorder, or poor data resolution. Strategies include:

- Using SHELXL for refinement, which handles high-resolution data and twinning via TwinLaw matrices .

- Cross-validating with spectroscopic data (e.g., NMR coupling constants) to confirm bond geometries.

- Re-examining crystal growth conditions (e.g., solvent polarity, temperature) to improve diffraction quality .

Q. What computational approaches are suitable for modeling the electronic properties of this indole derivative?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Molecular Docking : Study interactions with biological targets (e.g., enzymes) using software like MOE (Molecular Operating Environment) .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in physiological conditions .

Q. How to design experiments to study structure-activity relationships (SAR) involving the chloro and methyl substituents?

- Systematic Substitution : Synthesize analogs with variations at C5 (Cl), C2 (CH₃), and the ketone position.

- Biological Assays : Test analogs against target proteins (e.g., phospholipase A2α) to correlate substituent effects with inhibitory activity .

- QSAR Modeling : Use regression analysis to quantify substituent contributions to bioactivity .

Q. What strategies are recommended for analyzing reaction by-products during synthesis optimization?

- LC-MS/HPLC : Detect and quantify by-products using reverse-phase chromatography.

- Isolation via Prep-TLC : Identify minor impurities for structural elucidation.

- Mechanistic Probes : Employ deuterated reagents or kinetic studies to trace by-product formation pathways .

Q. How can researchers validate the purity of this compound for pharmacological studies?

- HPLC-PDA : Ensure >95% purity with a C18 column and UV detection (λ = 254 nm).

- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (±0.3%).

- Thermogravimetric Analysis (TGA) : Confirm absence of solvent/moisture residues .

Data Contradiction Analysis Example

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.